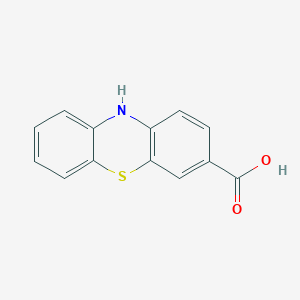

10H-Phenothiazine-3-carboxylic acid

説明

Significance of Phenothiazine (B1677639) Scaffolds in Advanced Materials and Preclinical Chemical Biology

The broader family of phenothiazines has established a significant footprint in both advanced materials science and preclinical chemical biology. The electron-rich sulfur and nitrogen atoms within the phenothiazine core confer strong electron-donating properties, making these scaffolds highly valuable in the design of organic electronic materials. lew.ro They are integral components in the development of organic photoredox catalysts, which offer a more sustainable alternative to precious-metal-based catalysts in chemical synthesis. nih.govnih.gov In the realm of energy storage, phenothiazine-based polymers are being explored as high-performance cathode materials in next-generation batteries due to their robust redox activity and stability. researchgate.netacs.org

In preclinical chemical biology, the phenothiazine scaffold is a well-established pharmacophore. researchgate.net Derivatives have shown a wide spectrum of biological activities, including neuroprotective, antimicrobial, and anticancer effects. orientjchem.orgnih.gov Their mechanism of action often involves interaction with various biological targets, such as enzymes and receptors, where they can modulate biochemical pathways. if-pan.krakow.pl The ability of phenothiazines to cross cellular membranes and interact with intracellular targets makes them a privileged structure in drug discovery and chemical biology research. nih.gov

Rationale for Focused Investigation of 10H-Phenothiazine-3-carboxylic Acid Derivatives

The focused investigation of 10H-Phenothiazine-3-carboxylic acid derivatives is primarily driven by the strategic placement of the carboxylic acid group. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives such as esters, amides, and more complex heterocyclic systems. This synthetic accessibility enables the systematic modification of the parent molecule to fine-tune its physicochemical and biological properties.

For instance, the carboxylic acid can be converted into an acyl chloride, which is a reactive intermediate for the synthesis of numerous carboxamide derivatives. nih.govacs.org This approach has been utilized to create novel compounds with potential applications in medicine. nih.gov Furthermore, the carboxylic acid group itself can enhance the solubility and reactivity of the phenothiazine scaffold, making it a more amenable building block for both solution-phase and solid-phase synthesis. The ability to readily create a multitude of derivatives from a common precursor is a key rationale for the focused research on this particular compound.

Scope and Research Trajectories

The current research trajectories for 10H-Phenothiazine-3-carboxylic acid and its derivatives are expanding across multiple scientific disciplines. In materials science, ongoing efforts are directed towards the development of novel phenothiazine-based polymers and small molecules for applications in organic electronics, such as perovskite solar cells and light-emitting diodes. lew.roacs.org The goal is to create materials with improved efficiency, stability, and processability. Research is also focused on creating sustainable and recyclable organophotoredox catalysts to advance green chemistry principles. nih.gov

In the field of medicinal chemistry and chemical biology, a significant research thrust is the design and synthesis of new phenothiazine derivatives with enhanced and selective biological activities. This includes the development of multi-target agents for complex diseases like Alzheimer's, where derivatives have shown potential to inhibit cholinesterases and amyloid aggregation. nih.gov Another major area of investigation is the creation of novel antimicrobial agents to combat drug-resistant pathogens. orientjchem.orgeurjchem.com Future research will likely focus on leveraging computational tools for the rational design of derivatives with optimized properties and exploring their efficacy in various preclinical models. nih.gov The versatility of the 10H-Phenothiazine-3-carboxylic acid scaffold ensures its continued prominence as a platform for innovation in both materials and life sciences.

Research Findings on 10H-Phenothiazine-3-carboxylic Acid Derivatives

| Derivative Type | Area of Application | Key Research Finding | Supporting Evidence |

|---|---|---|---|

| Carboxamides | Neuroprotection | Inhibition of cholinesterases and amyloid aggregation, relevant to Alzheimer's disease. | Low micromolar activity in in-vitro assays. |

| Amides/Esters | Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. | Disruption of microbial cell membranes and inhibition of metabolic processes. orientjchem.org |

| Polymers | Energy Storage | Serve as stable and high-potential cathode materials in rechargeable batteries. | Demonstrated robust redox activity and good cycling performance. researchgate.netacs.org |

| Functionalized Derivatives | Organic Electronics | Used in the synthesis of hole-transporting materials for perovskite solar cells. | Leads to improved power conversion efficiency and stability. acs.org |

| Hybrid Molecules | Anticancer | Cytotoxic effects against various cancer cell lines. | Modulation of multiple cellular pathways. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

10H-phenothiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)14-10/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZBAXPDYNCBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987752 | |

| Record name | 10H-Phenothiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68230-59-1 | |

| Record name | 10H-Phenothiazine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68230-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 10h Phenothiazine 3 Carboxylic Acid

Established Synthetic Routes to 10H-Phenothiazine-3-carboxylic Acid

The synthesis of 10H-Phenothiazine-3-carboxylic acid can be achieved through several distinct pathways, including the direct formation of the carboxylic acid moiety on a pre-formed phenothiazine (B1677639) ring, the construction of the heterocyclic system from precursors, and the derivatization of other phenothiazine compounds.

Oxidation Pathways for Carboxylic Acid Formation at C-3

A primary method for synthesizing phenothiazine-3-carboxylic acids involves the oxidation of a suitable precursor at the C-3 position of the phenothiazine ring. This often entails the oxidation of a C-3 substituted aldehyde or alkyl group.

A recently reported and noteworthy method is the conversion of an aldehyde-functionalized phenothiazine to the corresponding carboxylic acid under mild, basic conditions. lew.ro Specifically, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde has been successfully oxidized to 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid. lew.ro This reaction proceeds in the presence of potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF), a synthetic route previously unreported in the literature for this transformation. lew.ro The structure of the resulting carboxylic acid was confirmed using FTIR and NMR spectroscopy, which showed the disappearance of the aldehyde proton signal and the appearance of a characteristic acidic proton signal. lew.ro

More traditional and vigorous oxidation methods can also be employed. These pathways typically use strong oxidizing agents such as potassium permanganate (B83412) or chromium (VI) reagents to convert a substituent at the C-3 position into a carboxylic acid. The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions, such as oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) or sulfone. nih.govoup.com

Thionation and Related Cyclization Reactions

Building the phenothiazine tricycle from the ground up is another fundamental approach. These methods involve the formation of the central thiazine (B8601807) ring through cyclization, often involving a thionation step.

One established strategy is the Smiles rearrangement, which can be used to synthesize various substituted 10H-phenothiazines. researchgate.net A more direct cyclization involves heating a mixture of a diphenylamine (B1679370) derivative with sulfur, often in the presence of a catalyst like aluminum chloride, to induce ring closure and form the phenothiazine core. youtube.com To obtain the C-3 carboxylic acid derivative, one of the aromatic precursors must contain a carboxyl group (or a group that can be converted to one) at the appropriate position.

A modern variation involves the transition-metal-free synthesis of phenothiazines from the reaction of cyclohexanones with 2-aminobenzenethiols, using molecular oxygen as the hydrogen acceptor. rsc.org This method provides a convenient route to the core structure, which can then be further functionalized. rsc.orgrsc.org Similarly, the synthesis of 10H-phenothiazine-1-carboxylic acid has been achieved through the thiation of 3-amino-4-mercaptobenzoic acid, demonstrating that precursors with the desired carboxylic acid functionality can be used in cyclization reactions. researchgate.net

Derivatization from Precursor Compounds

The synthesis of 10H-Phenothiazine-3-carboxylic acid can also be accomplished by modifying a pre-existing, suitably functionalized phenothiazine compound. A key precursor is a phenothiazine with a functional group at the C-3 position that can be readily converted to a carboxylic acid.

For example, 10-methylphenothiazine (B72558) can undergo a Vilsmeier-Haack type reaction (using N-methylformanilide) to introduce an aldehyde group, yielding 3-formyl-10-methylphenothiazine. researchgate.net This aldehyde serves as an excellent precursor for oxidation to the corresponding carboxylic acid, as detailed in section 2.1.1. This two-step process—formylation followed by oxidation—is a versatile strategy for accessing C-3 carboxylated phenothiazines.

Functionalization Strategies of the 10H-Phenothiazine-3-carboxylic Acid Core

The 10H-Phenothiazine-3-carboxylic acid molecule possesses two primary sites for further chemical modification: the carboxylic acid group and the nitrogen atom at the 10-position. Functionalization at the N-10 position is particularly common for tuning the electronic and steric properties of the molecule.

N-Substitution Reactions at the 10-Position

The hydrogen atom on the nitrogen at the 10-position is acidic and can be removed by a base, allowing for a variety of substitution reactions. This process is crucial for creating a diverse library of phenothiazine derivatives.

N-Alkylation is a frequently employed modification. Standard nucleophilic substitution reactions provide a facile method for introducing alkyl groups. researchgate.net This typically involves deprotonating the phenothiazine nitrogen with a base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.govchemrxiv.org A range of alkyl groups, including functionalized chains like the 3-dimethylaminopropyl group, have been successfully introduced using this method. chemrxiv.org To promote more environmentally friendly procedures, microwave-assisted heating has been applied to the N-alkylation of phenothiazine, leading to good yields in shorter reaction times using safer solvents. researchgate.net

| Starting Material | Alkylating Agent | Base/Solvent | Conditions | Product Class | Reference |

| 10H-phenothiazine | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | NaH / THF | Reflux | N-phosphorylated phenothiazine | nih.gov |

| 2-methoxy-10H-phenothiazine | Alkyl halides / Sultones | Not specified | Not specified | N-alkylated phenothiazines | researchgate.netchemrxiv.org |

| 10H-phenothiazine | Various | K₂CO₃ / Microwave | Microwave irradiation | N-ethylated phenothiazine | nih.gov |

| 10H-phenothiazine | Alkyl halide | AlCl₃ | 50-200 °C | Alkyl-substituted phenothiazines | google.com |

N-Arylation , the attachment of an aryl group to the N-10 position, is another key functionalization strategy. A direct cross-dehydrogenative coupling pathway allows for the N-arylation of phenothiazines with phenols under an oxygen atmosphere, representing a metal-free and step-efficient method. nih.gov More advanced techniques include palladium-catalyzed tandem C-N bond formation reactions between aryl halides and primary amines, which can be used to synthesize the phenothiazine core with a pre-defined N-aryl group in one pot. rsc.org Additionally, syntheses of aryl phenothiazines have been demonstrated via a benzyne (B1209423) route, offering a transition-metal-free alternative for creating N-aryl derivatives. researchgate.net

N-Acylation Reactions

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for functionalization. N-acylation introduces an acyl group, which can significantly alter the electronic and steric properties of the molecule. This reaction is typically achieved by treating the parent phenothiazine with an acylating agent.

A common method for the synthesis of N-acetyl phenothiazine involves the reaction of phenothiazine with acetic acid and phosphorus pentachloride in a dry mortar at room temperature. google.com The mixture is ground until the phenothiazine is consumed, followed by standing, washing with water, and recrystallization to yield the N-acetylated product. google.com

In a specific example related to the synthesis of derivatives of 10H-phenothiazine-2-carboxylic acid, which is structurally similar to the 3-carboxylic acid isomer, N-acetylation was a key step. The synthesis of 1,1′-(10H-phenothiazine-2,10-diyl)diethanone was accomplished by treating 1-(10H-phenothiazin-10-yl)ethenone with acetyl chloride and aluminum chloride in anhydrous dichloromethane. mdpi.com This was followed by a reaction with sublimated iodine in pyridine (B92270) to yield 10-acetyl-10H-phenothiazine-2-carboxylic acid. mdpi.com

Interactive Table: N-Acylation of Phenothiazine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Phenothiazine | Acetic acid, Phosphorus pentachloride | N-acetyl phenothiazine | High | google.com |

| 1-(10H-phenothiazin-10-yl)ethenone | Acetyl chloride, AlCl₃ | 1,1′-(10H-phenothiazine-2,10-diyl)diethanone | Not specified | mdpi.com |

| 1,1′-(10H-phenothiazine-2,10-diyl)diethanone | Iodine, Pyridine | 10-Acetyl-10H-phenothiazine-2-carboxylic Acid | 70% | mdpi.com |

Regioselective Modifications at C-3 and C-7 Positions

The C-3 and C-7 positions of the phenothiazine nucleus are electron-rich and thus susceptible to electrophilic substitution. The presence of a carboxylic acid group at the C-3 position can influence the regioselectivity of further functionalization.

Research has shown that lithiation at the C-3 and C-7 positions of N-methylphenothiazine can be achieved through a halogen-metal exchange reaction starting from 3,7-dibromo-10-methylphenothiazine. researchgate.net The resulting lithiated species can then react with various electrophiles, such as carbon, sulfur, and silicon, to introduce new substituents at these positions in high yields. researchgate.net This methodology provides a pathway to synthesize orthogonally-protected derivatives like Fmoc 3-aminoethyl-7-carboxyethyl-10-methylphenothiazine, which can be used as a surrogate for peptide turns. researchgate.net

Furthermore, the site-specific carboxylation of 10-phenyl-10H-phenothiazine has been demonstrated to yield 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid. rsc.org This highlights the feasibility of introducing carboxylic acid groups at both the C-3 and C-7 positions.

Interactive Table: Regioselective Modifications of Phenothiazine

| Starting Material | Reaction Type | Position(s) Modified | Product | Reference |

| 3,7-dibromo-10-methylphenothiazine | Halogen-metal exchange followed by electrophilic quench | C-3, C-7 | 3,7-disubstituted 10-methylphenothiazines | researchgate.net |

| 10-phenyl-10H-phenothiazine | Site-specific carboxylation | C-3, C-7 | 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid | rsc.org |

Introduction of Diverse Chemical Moieties via Carboxylic Acid Group

The carboxylic acid group at the C-3 position of 10H-phenothiazine-3-carboxylic acid is a versatile functional handle for introducing a wide range of chemical moieties through reactions such as esterification and amidation.

The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, acid azide, mixed acid anhydride, or an activated ester, to facilitate coupling with amino compounds. google.com For instance, esters formed with p-nitrophenol, 2,4-dinitrophenol, or 1-hydroxybenzotriazole (B26582) are effective activated esters for this purpose. google.com

In one synthetic route, 10H-phenothiazine-2-carboxylic acid (a positional isomer) was coupled with (1-(3-methoxybenzyl)piperidin-4-yl)methanamine to form N-((1-(3-methoxybenzyl)piperidin-4-yl)methyl)-10H-phenothiazine-2-carboxamide. mdpi.com This demonstrates the utility of the carboxylic acid group in forming amide bonds with various amines.

Interactive Table: Reactions of the Phenothiazine Carboxylic Acid Group

| Phenothiazine Derivative | Reactant | Reaction Type | Product | Yield (%) | Reference |

| 10H-Phenothiazine-2-carboxylic acid | (1-(3-Methoxybenzyl)piperidin-4-yl)methanamine | Amidation | N-((1-(3-Methoxybenzyl)piperidin-4-yl)methyl)-10H-phenothiazine-2-carboxamide | 21% | mdpi.com |

| Phenothiazine carboxylic acid derivative | Diamino compound (H₂N-(CH₂)p-NH₂) | Amidation | Monoacylaminoalkylamine derivative | Not specified | google.com |

Advanced Synthetic Techniques and Reaction Pathways

Transition Metal-Free Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of transition metal-free reactions to construct and functionalize heterocyclic compounds like phenothiazines, offering more environmentally benign and cost-effective methods.

One such approach involves an iodine-promoted three-component reaction for the selective synthesis of phenothiazines from simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under aerobic conditions. researchgate.net Another metal-free method achieves cross-dehydrogenative coupling of phenols and anilines with phenothiazines using hypervalent iodine reagents, leading to N-arylphenothiazines under mild conditions. researchgate.net Furthermore, the synthesis of phenothiazine derivatives from o-substituted arylamines or arylthiols and 2,5-dihydroxybenzoic acid derivatives has been accomplished in aqueous solution mediated by the laccase of Pycnoporus cinnabarinus in the presence of oxygen. researchgate.net

A notable transition-metal-free synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols has also been reported. rsc.org For example, the reaction of 2-aminobenzenethiol with 4-methylcyclohexanone (B47639) yielded the corresponding phenothiazine derivative in 83% yield. rsc.org

Interactive Table: Transition Metal-Free Synthesis of Phenothiazine Derivatives

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Cyclohexanones, Elemental sulfur, Inorganic ammonium salts | Iodine, Aerobic conditions | Phenothiazines/Bis-phenothiazines | Satisfactory | researchgate.net |

| Phenols/Anilines, Phenothiazines | Hypervalent iodine reagents | N-arylphenothiazines | Moderate-to-high | researchgate.net |

| 2-Aminobenzenethiol, 4-Methylcyclohexanone | Not specified | 3-Methyl-1,2,3,4-tetrahydrophenothiazine | 83% | rsc.org |

Electrochemical Functionalization

Electrochemical methods provide a powerful and sustainable alternative for the functionalization of organic molecules. The electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid has been investigated using square wave anodic stripping voltammetry at a glassy carbon electrode. researchgate.net This study explored the electrochemical reactivity of the molecule, noting that the oxidation potential appeared to be lowered by intramolecular hydrogen bond associations. researchgate.net

A strategy for the catalyst-controlled decarboxylative functionalization of carboxylic acids has been developed using electrooxidation of self-assembled carboxyl monolayers. nih.gov This approach enables the selective oxidation of the adsorbed carboxylate in the presence of an oxidatively sensitive catalyst, which can control the reaction selectivity. nih.gov This method has been applied to the Fe-catalyzed decarboxylative alkylation of electron-deficient alkenes with unactivated carboxylic acids. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating.

The synthesis of phenothiazine derivatives has been successfully achieved using microwave irradiation. orientjchem.org A two-step, environmentally benign method involves the microwave-assisted synthesis of a biphenyl (B1667301) amino derivative from a p-substituted phenol (B47542) and an o-substituted aniline, followed by thionation with sulfur and iodine under microwave irradiation to yield the phenothiazine derivative. orientjchem.org This method avoids the use of hazardous chemicals and provides better yields. orientjchem.org

Microwave irradiation has also been employed for the N-alkylation of phenothiazine, offering a green chemistry approach with reduced reaction times and good yields using safer solvents. researchgate.net In another application, the microwave-assisted Duff formylation of phenothiazine with urotropine in acetic acid produced 10(H)-3-formyl-phenothiazine in good yields and significantly shorter reaction times compared to classical methods. mdpi.com

Interactive Table: Microwave-Assisted Synthesis of Phenothiazine Derivatives

| Starting Materials | Reaction Type | Product | Key Advantages | Reference |

| p-Substituted phenol, o-Substituted aniline, Sulfur, Iodine | Two-step synthesis | Substituted phenothiazines | Environmentally benign, better yield | orientjchem.org |

| Phenothiazine | N-alkylation | N-alkylated phenothiazines | Short reaction times, good yields, safer solvents | researchgate.net |

| Phenothiazine, Urotropine | Duff formylation | 10(H)-3-Formyl-phenothiazine | Good yields, shorter reaction times | mdpi.com |

| Anthracene, Methyl acrylate | Diels-Alder reaction | 9,10-dihydro-9,10-ethano-anthracene-11-carboxylic acid methyl ester | High yield, short reaction time | nih.gov |

Advanced Spectroscopic and Structural Characterization of 10h Phenothiazine 3 Carboxylic Acid and Its Derivatives

Comprehensive Spectroscopic Analyses

Spectroscopic methods provide a detailed view of the molecular structure, functional groups, and electronic behavior of 10H-Phenothiazine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. For 10H-Phenothiazine-3-carboxylic acid and its derivatives, ¹H and ¹³C NMR spectra provide definitive proof of the arrangement of atoms and the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of a phenothiazine (B1677639) derivative typically shows a complex pattern of signals in the aromatic region (approximately 6.5-8.0 ppm). The protons on the benzene (B151609) rings of the phenothiazine core exhibit doublet, triplet, or multiplet splitting patterns depending on their position and coupling with neighboring protons. The proton of the N-H group of the thiazine (B8601807) ring usually appears as a broad singlet. A highly characteristic signal for the carboxylic acid group is the deshielded O-H proton, which typically appears as a broad singlet at a downfield chemical shift, often between 10 and 12 ppm. libretexts.org Protons on the carbon atom adjacent to a carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org

In a study of a derivative, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid, the chemical shifts of the protons adjacent to the sulfur heteroatom were observed as doublets around 6.12 ppm and 6.15 ppm. lew.ro

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is particularly diagnostic, appearing in a deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.org The aromatic carbons of the phenothiazine core produce a series of signals between approximately 115 and 145 ppm. For instance, in derivatives such as 10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine, the carbons of the phenothiazine ring show signals around 116, 122, 127, and 145 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Phenothiazine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Remarks |

| ¹H | Carboxylic Acid (R-COOH) | 10.0 - 12.0 | Broad singlet, position can vary with concentration and solvent. libretexts.org |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Complex multiplets due to coupling. |

| ¹H | Amine (N-H) | Variable | Often a broad singlet. |

| ¹³C | Carbonyl (R-C OOH) | 160 - 180 | Deshielded, characteristic of carboxylic acids. libretexts.org |

| ¹³C | Aromatic (Ar-C) | 115 - 145 | Multiple signals corresponding to the different carbon environments in the fused rings. rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 10H-Phenothiazine-3-carboxylic acid, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent and diagnostic peaks are those associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Superimposed on this is the C-H stretching of the aromatic rings.

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, typically found between 1680 and 1710 cm⁻¹. libretexts.orgpressbooks.pub The exact position can be influenced by hydrogen bonding; in dimeric forms, this peak is often observed near 1710 cm⁻¹. Other important vibrations include the C-N and C-S stretching of the phenothiazine ring and the C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the phenothiazine amine typically appears as a sharp peak around 3300-3400 cm⁻¹.

A direct comparison between a phenothiazine aldehyde and its corresponding carboxylic acid derivative clearly shows the appearance of the broad O-H stretch and the shift of the carbonyl peak, confirming the oxidation of the aldehyde to a carboxylic acid. lew.ro

Interactive Data Table: Characteristic FTIR Absorption Bands for 10H-Phenothiazine-3-carboxylic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 3300-3400 | N-H Stretch | Amine (Thiazine Ring) | Moderate, Sharp |

| 1680-1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1450-1600 | C=C Stretch | Aromatic Ring | Moderate to Strong |

| ~1200-1350 | C-O Stretch / O-H Bend | Carboxylic Acid | Moderate |

| ~1100-1250 | C-N Stretch | Amine | Moderate |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elemental composition of a compound.

For 10H-Phenothiazine-3-carboxylic acid (C₁₃H₉NO₂S), the calculated monoisotopic mass is approximately 243.04 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 243. This peak confirms the molecular weight of the compound. The mass spectrum of the isomeric 10H-Phenothiazine-1-carboxylic acid shows a base peak at m/z 197, corresponding to the loss of the carboxyl group (∙COOH, 45 Da) and a subsequent H, or the loss of CO₂ (44 Da) followed by H, and the molecular ion peak at m/z 243. nih.gov

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. For example, HRMS data for related phenothiazine derivatives confirm their calculated compositions to within a few parts per million. rsc.org

Interactive Data Table: Mass Spectrometry Data for Phenothiazine Carboxylic Acid Isomers

| Compound | Formula | Calculated Mass (Da) | Observed [M]⁺ (m/z) | Key Fragment (m/z) |

| 10H-Phenothiazine-3-carboxylic acid | C₁₃H₉NO₂S | 243.0354 | 243 | 198 (loss of ∙COOH) |

| 10H-Phenothiazine-1-carboxylic acid | C₁₃H₉NO₂S | 243.0354 | 243 | 197 (loss of CO₂ and H) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The phenothiazine core is an excellent chromophore, and its UV-Vis spectrum is sensitive to substitution.

The parent 10H-phenothiazine molecule typically exhibits two main absorption bands, one around 252 nm and another at 316 nm, which are attributed to π-π* electronic transitions within the conjugated aromatic system. nih.gov The introduction of a carboxylic acid group, an electron-withdrawing group, onto the phenothiazine ring can cause shifts in the absorption maxima (either hypsochromic/blue shift or bathochromic/red shift) and changes in molar absorptivity. These changes are due to the alteration of the energy levels of the molecular orbitals involved in the electronic transitions. In some phenothiazine derivatives, n-π* transitions can also be observed. nih.gov

For instance, studies on various phenothiazine derivatives show absorption bands in the near-IR region, indicating a strong intramolecular charge transfer (ICT) when powerful electron-acceptor groups are present. acs.org While the carboxylic acid group is a moderate acceptor, it still influences the electronic structure of the phenothiazine donor system. The photophysical behavior is often studied in dilute solutions to minimize intermolecular interactions. lew.ro

Interactive Data Table: Typical UV-Vis Absorption Maxima for Phenothiazine Systems

| Compound | Solvent | λ_max (nm) | Electronic Transition |

| 10H-Phenothiazine | Acetonitrile | 252, 316 | π-π |

| Dinitrophenothiazine S-oxide | Not specified | 271, 359, 398, 528 | π-π and ICT |

| N-phosphorylated phenothiazine | MeCN | 234, 280 | n-π* and π-π* |

X-ray Crystallography for Molecular Geometry and Packing

While spectroscopic methods provide powerful information about connectivity and electronic structure, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions, within the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Parameters for a Phenothiazine Carboxylic Acid Derivative

| Parameter | Value | Significance |

| Crystal System | (Example) Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | (Example) P2₁/c | Defines the symmetry elements within the unit cell. |

| Key Interaction | O-H···O Hydrogen Bonds | Confirms the formation of carboxylic acid dimers. lew.ro |

| Conformation | Folded Phenothiazine Ring | Characteristic feature of the 10H-phenothiazine core. lew.ro |

| Packing Motif | Supramolecular Ribbons | Describes the extended arrangement of molecules in the crystal. lew.ro |

Analysis of Molecular Conformation: The Butterfly Architecture

The molecular structure of phenothiazine compounds, including 10H-Phenothiazine-3-carboxylic acid, is distinguished by a non-planar tricyclic system. This unique three-dimensional arrangement is often referred to as a "butterfly" or folded conformation. The central 1,4-thiazine ring is not aromatic and is puckered, causing the two flanking benzene rings to fold towards each other.

The degree of this folding is quantified by the dihedral angle, or "butterfly angle," between the planes of the two phenyl rings. This angle is a critical parameter as it influences the electronic properties and steric environment of the molecule. In the parent 10H-phenothiazine, this angle is approximately 158.5°. The substitution of a carboxylic acid group at the 3-position, as in 10H-Phenothiazine-3-carboxylic acid, can subtly modify this angle due to electronic and steric effects.

The nitrogen and sulfur atoms in the central ring also deviate from the mean plane of the molecule. The specific conformation is influenced by the nature of the substituent at the N10 position. In the case of 10H-Phenothiazine-3-carboxylic acid, the hydrogen atom at the N10 position can occupy either an axial or equatorial position relative to the central ring, leading to potential conformational isomers.

Intermolecular Interactions and Crystal Packing Motifs

A predominant motif in the crystal lattice of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This interaction is highly likely to be a defining feature in the crystal packing of 10H-Phenothiazine-3-carboxylic acid, leading to the formation of stable dimeric units.

Beyond this primary hydrogen bonding, other weaker interactions contribute to the cohesion of the crystal structure. These include N-H···O, C-H···O, and potential C-H···π interactions. The nitrogen atom of the phenothiazine ring system can act as a hydrogen bond acceptor, while the aromatic rings provide sites for π-π stacking interactions. These stacking interactions, where the aromatic rings of adjacent molecules overlap, are a common feature in the crystal packing of phenothiazine derivatives and contribute significantly to the stability of the crystalline lattice. The butterfly conformation of the molecules influences the efficiency and geometry of this π-π stacking.

Advanced Structural Characterization Techniques

Polarized Light Microscopy for Microstructure Analysis

Polarized Light Microscopy (PLM) is a powerful, non-destructive technique used to analyze the microstructure of anisotropic materials like crystalline 10H-Phenothiazine-3-carboxylic acid. By utilizing polarized light, PLM can reveal a wealth of information about the sample's crystallinity, morphology, and optical properties.

When crystalline 10H-Phenothiazine-3-carboxylic acid is observed between crossed polarizers, its birefringent nature allows it to transmit light, appearing bright against a dark background. This immediately distinguishes crystalline regions from any amorphous content. The technique is highly sensitive to the orientation of the crystals, and as the sample is rotated on the microscope stage, it will exhibit characteristic extinction and illumination patterns.

PLM is particularly useful for:

Visualizing Crystal Morphology: The external shape or "habit" of the crystals can be clearly observed. This can provide clues about the internal crystal structure and the conditions under which the crystals were formed.

Identifying Polymorphs: Different crystalline forms (polymorphs) of 10H-Phenothiazine-3-carboxylic acid will possess distinct crystal structures and, consequently, different optical properties. PLM can often be used to differentiate between these polymorphs based on their unique birefringence, extinction angles, and interference colors.

The interference colors observed in PLM are dependent on both the thickness of the crystal and its birefringence. This relationship can be used to estimate the thickness of a crystal or to quantify its birefringence if the thickness is known. The data obtained from PLM provides a crucial link between the macroscopic appearance of the crystalline material and its underlying molecular arrangement.

Computational and Theoretical Investigations of 10h Phenothiazine 3 Carboxylic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties and reactivity of 10H-Phenothiazine-3-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry, a molecule's most stable three-dimensional conformation. For phenothiazine (B1677639) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The tricyclic phenothiazine core is not perfectly planar, and DFT can elucidate the degree of folding, which influences molecular packing and electronic properties. researchgate.net The presence of the carboxylic acid substituent can lead to the formation of stable conformers, including those with intramolecular hydrogen bonds, which can be identified and their relative stabilities computed. researchgate.net

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govaimspress.com A smaller energy gap suggests higher reactivity and potential for biological activity. nih.govnih.gov In phenothiazine systems, the HOMO is typically localized over the electron-rich heterocyclic ring system, particularly the sulfur and nitrogen atoms, while the LUMO distribution varies with substitution. nepjol.info This analysis helps predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

Below is a representative table of data derived from DFT calculations on the closely related isomer, 10H-phenothiazine-1-carboxylic acid, illustrating the types of parameters obtained. researchgate.net

| Solvent | Molecular Energy (E) (Hartree) | Electrostatic Charge on N-atom (a.u.) |

|---|---|---|

| Gas Phase | -949.125 | -0.457 |

| Acetonitrile | -949.141 | -0.471 |

| Chloroform | -949.137 | -0.467 |

| DMSO | -949.142 | -0.472 |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating molecular excited states. This approach is used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can identify the nature of electronic transitions (e.g., π→π, n→π) that occur when a molecule absorbs light.

For phenothiazine derivatives, TD-DFT is instrumental in understanding their photophysical properties, which are relevant to applications in materials science, such as light-emitting diodes. lew.ro For instance, studies on related compounds have shown that modifying substituents, such as converting an aldehyde to a carboxylic acid, can significantly alter the electronic structure, leading to a blue shift in light emission. lew.ro TD-DFT calculations can model these changes and explain how substituents on the phenothiazine core influence the absorption and emission wavelengths, providing a theoretical basis for designing molecules with specific optical properties.

Computational methods, primarily DFT, are widely used to predict spectroscopic parameters, which serves as a powerful tool for structural confirmation and interpretation of experimental data. By calculating the harmonic vibrational frequencies, researchers can generate theoretical Infrared (IR) and Raman spectra. nepjol.info Comparing these computed spectra with experimental ones helps in the assignment of complex vibrational modes, such as the stretching and bending of the C=O, O-H, C-N, and C-S bonds within 10H-phenothiazine-3-carboxylic acid. nih.govnepjol.info

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide a theoretical spectrum that can be correlated with experimental data to confirm the molecular structure, especially the position of substituents on the phenothiazine ring. Discrepancies between calculated and experimental spectra can sometimes point to specific environmental effects, such as solvent interactions or tautomeric forms, that were not included in the initial model.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate how 10H-phenothiazine-3-carboxylic acid might interact with larger biological systems, such as proteins, and to develop predictive models for its activity.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as 10H-phenothiazine-3-carboxylic acid) when it binds to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

For phenothiazine derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes. mdpi.com Given the known biological activities of the phenothiazine class, potential targets for 10H-phenothiazine-3-carboxylic acid could include cholinesterases (relevant to Alzheimer's disease), farnesyltransferase (an anti-cancer target), or tubulin. mdpi.com A docking simulation would place the compound into the active site of a target protein and calculate a "docking score," an estimate of binding energy. It also identifies key interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group) and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

The table below illustrates the typical output from a molecular docking simulation.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase | -8.5 | Trp84, Tyr334 | π-π stacking |

| Ser200, His440 | Hydrogen Bond | ||

| Tubulin | -7.9 | Cys241, Leu248 | Hydrophobic |

| Asn258 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ubbcluj.romdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to create an equation that correlates these descriptors with the observed activity/property. researchgate.net

The phenothiazine scaffold has been the subject of numerous QSAR studies. nih.govubbcluj.ro Descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. For phenothiazines, important descriptors often include those related to hydrophobicity (logP), steric fields, and hydrogen bond acceptor/donor fields. nih.gov QSAR models have been developed to predict properties like toxicity (LD50), octanol-water partition coefficient (logP), and multidrug resistance-reversing activity. nih.govubbcluj.ro Such models are valuable for virtual screening of new phenothiazine derivatives and for optimizing structures to enhance a desired activity or property while minimizing undesirable ones.

The following table lists examples of descriptor classes used in QSAR studies of phenothiazines.

| Descriptor Class | Specific Example | Property Represented |

|---|---|---|

| Quantum Mechanical | HOMO/LUMO Energy | Electronic reactivity, electron-donating/accepting ability ubbcluj.ro |

| Topological | Cluj Indices | Molecular connectivity and shape ubbcluj.ro |

| Hydrophobic | Hydrophobic Field | Affinity for non-polar environments, membrane permeability nih.gov |

| Steric | Steric Field (CoMFA) | Molecular size and shape nih.gov |

| Electronic | Hydrogen Bond Acceptor Field | Potential for hydrogen bonding interactions nih.gov |

Extended Electron Distributions (XED) Field Analysis

While specific Extended Electron Distributions (XED) field analysis studies on 10H-Phenothiazine-3-carboxylic acid are not extensively documented in publicly available literature, the application of this computational technique can be extrapolated from its use with other heterocyclic compounds. XED analysis is a powerful tool in medicinal chemistry for understanding and predicting the interaction of small molecules with protein binding sites.

The XED model characterizes the electrostatic, van der Waals, and polarization fields around a molecule. For 10H-Phenothiazine-3-carboxylic acid, this would involve calculating the electron distribution to create a detailed 3D field pattern. This pattern provides a more nuanced view than simple point charges and can be instrumental in predicting how the molecule will be recognized by a biological target. The key components of a hypothetical XED analysis for this compound would include:

Positive Potential (Blue Fields): Indicating regions where the molecule acts as a hydrogen bond donor or is susceptible to nucleophilic attack. For 10H-Phenothiazine-3-carboxylic acid, these would likely be concentrated around the carboxylic acid proton and the amine proton on the phenothiazine ring.

Negative Potential (Red Fields): Highlighting areas that are likely to act as hydrogen bond acceptors. The carbonyl oxygen of the carboxylic acid and the electron-rich aromatic rings would be expected to exhibit negative potential.

Hydrophobic Regions (Yellow/Green Fields): Corresponding to the non-polar surfaces of the molecule, such as the benzene (B151609) rings of the phenothiazine core.

By comparing the XED field of 10H-Phenothiazine-3-carboxylic acid with that of a known active ligand for a particular receptor, researchers could assess its potential for similar biological activity. This method is particularly useful in virtual screening and lead optimization to design new derivatives with enhanced binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Binding Behavior and Stability

MD simulations can be employed to investigate the stability of protein-ligand complexes. nih.gov For instance, if 10H-Phenothiazine-3-carboxylic acid were to be investigated as an inhibitor for a specific enzyme, MD simulations could predict the stability of its binding pose within the active site. Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the ligand and the protein over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule and the protein. This can reveal which residues are key for the interaction. nih.gov

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Furthermore, computational studies on the closely related isomer, 10H-phenothiazine-1-carboxylic acid, using Density Functional Theory (DFT) have provided valuable data on its conformational stability and electronic properties in different solvents. researchgate.net These calculations revealed the existence of different conformers and the influence of intramolecular hydrogen bonding on the molecule's oxidation potential. researchgate.net Such data is foundational for parameterizing force fields used in MD simulations.

Below is a table representing the kind of data that can be generated from DFT calculations, which are often a precursor to MD simulations. The data shown is for 10H-phenothiazine-1-carboxylic acid and illustrates the effect of the solvent on the molecule's energy and the electrostatic charge on the heterocyclic nitrogen atom.

| Conformer | Solvent | Molecular Energy (E) / Hartree | Electrostatic Charge on N |

| 1a | Gas Phase | -1004.2893 | -0.347 |

| Acetonitrile | -1004.3094 | -0.354 | |

| DMSO | -1004.3099 | -0.354 | |

| Chloroform | -1004.3032 | -0.352 | |

| 1b | Gas Phase | -1004.2831 | -0.339 |

| Acetonitrile | -1004.3045 | -0.346 | |

| DMSO | -1004.3050 | -0.347 | |

| Chloroform | -1004.2985 | -0.344 |

Data adapted from a study on 10H-phenothiazine-1-carboxylic acid. researchgate.net Conformer 1a contains an intramolecular hydrogen bond, while conformer 1b does not. researchgate.net

This type of theoretical data is invaluable for building accurate models for MD simulations to explore the binding behavior and stability of 10H-Phenothiazine-3-carboxylic acid in complex biological environments.

Photophysical and Electrochemical Behavior of 10h Phenothiazine 3 Carboxylic Acid Derivatives

Photoluminescence Characteristics

The photoluminescence of 10H-phenothiazine-3-carboxylic acid derivatives is defined by their emission spectra, efficiency, and response to environmental factors. These properties are dictated by the nature of their excited states, which can be modulated through chemical design.

Emission Wavelengths and Solvatochromism

The introduction of a carboxylic acid group onto the phenothiazine (B1677639) framework has been shown to be an effective strategy for tuning the emission color. For instance, the conversion of a phenothiazine-carbaldehyde derivative to its corresponding carboxylic acid can shift the fluorescence emission from the green to the blue region of the spectrum lew.ro. This blue shift is a significant modification of the compound's photophysical properties.

Derivatives of phenothiazine often exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This phenomenon is characteristic of molecules with a significant difference in dipole moment between their ground and excited states, particularly in donor-acceptor type structures rsc.org. While specific solvatochromism data for 10H-phenothiazine-3-carboxylic acid is not extensively detailed in the reviewed literature, related phenothiazine derivatives with donor-acceptor architectures are known to display large, polarity-dependent shifts in their emission maxima rsc.orgnih.gov. For example, certain solvatochromic dyes can exhibit a change in excited state dipole moment of up to 20 D, indicating a strong sensitivity to the solvent environment rsc.org.

The photophysical properties of some phenothiazine derivatives are summarized below, illustrating the range of observed emissions.

| Compound/Derivative Family | Emission Maximum (λem) | Solvent/State | Reference |

| 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid | Blue Emission | Not specified | lew.ro |

| N-phosphorylated phenothiazine 2a | 434 nm, 457 nm (Fluorescence) | MeCN | nih.gov |

| N-phosphorylated phenothiazine 2a | 540 nm (Phosphorescence) | Crystal (298 K) | nih.gov |

| Phenothiazine-based Schiff base (PTz-SB) | ~490 nm | THF | rsc.org |

| Aminoborane-phenothiazine (4a) | ~480 nm (Blue) | THF | rsc.org |

This table presents data for various phenothiazine derivatives to illustrate general photophysical trends.

Quantum Yields and Fluorescence Lifetimes

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (PLQY), which represents the ratio of emitted photons to absorbed photons. For phenothiazine derivatives, PLQY values can vary significantly depending on their molecular structure and environment. For instance, some twisted organic compounds based on phenothiazine have shown impressive PLQY values in the solid state, with one derivative reaching 40% rsc.org. In contrast, other derivatives, such as NPI-PTZ-NPI, show a PLQY of 6% in THF solution, which increases to 8% upon aggregation acs.org.

Fluorescence lifetime is another critical parameter, representing the average time a molecule remains in its excited state before returning to the ground state. The triplet state lifetimes for phenothiazine (PTZ) itself can be as long as 4 µs, a significant extension compared to other related heteroatomic structures researchgate.net. Oxidized phenothiazine derivatives are noted for their long-lived emission lifetimes in the solid state rsc.orgrsc.org.

This table provides representative quantum yield and lifetime data for different classes of phenothiazine derivatives.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, potentially enabling near-100% internal quantum efficiency in OLEDs nih.gov. This process relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state researchgate.net.

Phenothiazine is a popular electron-donating unit in the design of TADF molecules nih.govresearchgate.netresearchgate.net. When paired with an electron-acceptor moiety, the resulting donor-acceptor (D-A) structure can lead to a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.net. This separation reduces the ΔEST, a key requirement for TADF researchgate.netresearchgate.net. For example, D-A-D triads using phenothiazine as the donor have been shown to be effective TADF emitters nih.gov. While the carboxylic acid group is an electron-withdrawing group, its specific influence on the ΔEST in a D-A structure with a phenothiazine donor would require detailed theoretical and experimental investigation. Studies on various phenothiazine derivatives have demonstrated the feasibility of achieving efficient TADF, including in the less common red region of the spectrum rsc.org.

Stokes Shifts and Aggregation-Induced Emission Phenomena

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents nih.gov. The mechanism for phenothiazine derivatives is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state acs.orgnih.govnih.gov. This conformational locking blocks non-radiative decay pathways, thereby activating the fluorescence channel acs.orgnih.gov. For example, phenothiazine-based Schiff bases and other derivatives have been shown to exhibit significant AIE effects, with fluorescence intensity increasing manifold in aggregate-forming solvent mixtures rsc.orgacs.org. The formation of aggregates can be confirmed by techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) rsc.org. The carboxylic acid group, with its capacity for hydrogen bonding, could potentially influence the packing and aggregation behavior, thereby modulating AIE properties.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of phenothiazine derivatives is characterized by the ease with which they can be oxidized. The electron-rich nature of the phenothiazine ring system makes it susceptible to oxidation, a property that is fundamental to its use in various applications, including as a redox mediator researchgate.netacs.org.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of chemical species eajournals.orgeajournals.org. For phenothiazine and its derivatives, CV typically reveals one or more oxidation peaks. The first step is generally a reversible one-electron oxidation that forms a stable radical cation researchgate.netacs.org. A second oxidation step at a more positive potential can also be observed, leading to the formation of a dication researchgate.net.

A study on 10H-phenothiazine-1-carboxylic acid using square wave anodic stripping voltammetry (SWASV) at a glassy carbon electrode identified the first monoelectronic oxidation step occurring at a relatively low potential of around 0.25 V vs. Ag/AgCl researchgate.net. The exact potential was slightly modulated by the solvent, suggesting an influence of the chemical environment on the redox process researchgate.net. The presence of an intramolecular hydrogen bond in one of the conformers of 10H-phenothiazine-1-carboxylic acid was found to lower the oxidation potential due to a higher electron density on the heterocyclic nitrogen atom researchgate.net.

Comparative studies of other phenothiazine derivatives show that substitution can shift the oxidation potentials. For instance, bis-(10H-phenothiazin-3-yl)-methane derivatives exhibit their first oxidation peaks at more positive potentials (e.g., 290 mV and 349 mV) compared to the parent phenothiazine, indicating that they are more difficult to oxidize researchgate.net.

| Compound | Technique | First Oxidation Peak Potential (Epa) | Conditions/Reference Electrode | Reference |

| 10H-phenothiazine-1-carboxylic acid | SWASV | ~0.25 V | vs. Ag/AgCl, KClsat | researchgate.net |

| bis-(10H-phenothiazin-3-yl)-methane (I) | CV | 349 mV | vs. Ag/AgCl | researchgate.net |

| 1,1-bis-(10H-phenothiazin-3-yl)-ethane (II) | CV | 290 mV | vs. Ag/AgCl | researchgate.net |

This table summarizes the electrochemical oxidation data for 10H-phenothiazine-carboxylic acid and related derivatives.

The electrochemical properties are crucial for applications where charge transport is important, such as in OLEDs, where phenothiazine derivatives can act as hole-transporting materials rsc.org. The oxidation potential is a direct measure of the energy required to remove an electron and is correlated with the HOMO energy level of the molecule.

Oxidation and Reduction Potentials

The electrochemical behavior of phenothiazine derivatives is a critical aspect of their chemistry, providing insight into their electron-donating capabilities and the stability of their oxidized species. The oxidation and reduction potentials are key parameters in determining their suitability for various applications, including as redox mediators and in optoelectronic devices.

The oxidation of phenothiazine derivatives typically occurs in two successive one-electron steps, leading to the formation of a radical cation (PTZ•+) and then a dication (PTZ2+). The potentials at which these events occur are highly dependent on the nature and position of substituents on the phenothiazine core, as well as the solvent used for the measurement.

A study on 3-aryl-10H-phenothiazines revealed that these compounds exhibit two reversible oxidation waves. ubbcluj.ro For instance, 3-phenyl-10H-phenothiazine shows a first oxidation potential (Eox1) at 548 mV and a second (Eox2) at 916 mV versus Ag/AgCl. ubbcluj.ro The presence of electron-donating or electron-withdrawing groups on the 3-aryl substituent systematically shifts these potentials. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. ubbcluj.ro

For the closely related isomer, 10H-phenothiazine-1-carboxylic acid, the first monoelectronic oxidation step occurs at a low potential of around 0.25 V. researchgate.net This value is slightly modulated by the solvent, with DFT calculations showing that intramolecular hydrogen bonding between the carboxylic acid group and the heterocyclic nitrogen atom can influence the electron density at the nitrogen and thus the oxidation potential. researchgate.net

While specific reduction potential data for 10H-phenothiazine-3-carboxylic acid is not extensively documented in the reviewed literature, the focus is typically on the oxidative processes due to the strong electron-donating nature of the phenothiazine core.

The following table summarizes the oxidation potentials for a selection of 3-substituted phenothiazine derivatives, illustrating the influence of the substituent at the 3-position and the N-10 position on the electrochemical properties.

| Compound | Eox1 (mV vs Ag/AgCl) | Eox2 (mV vs Ag/AgCl) | Reference |

|---|---|---|---|

| 3-Phenyl-10H-phenothiazine | 548 | 916 | ubbcluj.ro |

| 10-Methyl-3-phenyl-10H-phenothiazine | 482 | 850 | ubbcluj.ro |

| 10-Hexyl-3-phenyl-10H-phenothiazine | 486 | 855 | ubbcluj.ro |

| 3-(p-Anisyl)-10-hexyl-10H-phenothiazine | 421 | 795 | ubbcluj.ro |

| 3-(p-Formylphenyl)-10-hexyl-10H-phenothiazine | 551 | 925 | ubbcluj.ro |

Electron-Donating Character of the Phenothiazine Core

The potent electron-donating ability of the phenothiazine nucleus is a hallmark of this class of compounds and underpins their utility in a wide range of applications. This characteristic arises from the presence of electron-rich nitrogen and sulfur heteroatoms within the tricyclic framework. The non-planar, butterfly-like conformation of the phenothiazine ring system also plays a role in its electronic properties. lew.ro

The electron-donating strength of the phenothiazine core can be modulated by the introduction of substituents at various positions. N-alkylation or N-arylation generally enhances the electron-donating character compared to the N-unsubstituted parent compound. ubbcluj.ro This is reflected in the lower oxidation potentials of N-substituted phenothiazines. For example, the first oxidation potential of 10-methyl-3-phenyl-10H-phenothiazine is 482 mV, which is lower than that of 3-phenyl-10H-phenothiazine at 548 mV. ubbcluj.ro

Substituents on the aromatic rings also have a profound impact on the electron-donating properties. Electron-donating groups, such as methoxy (B1213986) or amino groups, increase the electron density on the phenothiazine core, making it easier to oxidize and thus enhancing its electron-donating capacity. Conversely, electron-withdrawing groups, such as nitro or formyl groups, decrease the electron density, making the molecule more difficult to oxidize and attenuating its electron-donating character. ubbcluj.ro This tunability allows for the rational design of phenothiazine derivatives with specific redox properties tailored for particular applications.

The stability of the resulting radical cations is also a crucial aspect of the electron-donating behavior of phenothiazines. The ability of the phenothiazine framework to delocalize the positive charge contributes to the stability of these species, which is often observed as reversible oxidation waves in cyclic voltammetry experiments. ubbcluj.ronih.gov

Interplay Between Structure, Photophysical, and Electrochemical Properties

A close and intricate relationship exists between the molecular structure of 10H-phenothiazine-3-carboxylic acid derivatives and their resulting photophysical and electrochemical properties. Strategic modifications to the phenothiazine scaffold allow for the fine-tuning of these properties for specific applications.

The introduction of a carboxylic acid group at the 3-position of the phenothiazine ring has a notable effect on its photophysical properties. For instance, the conversion of 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde to the corresponding carboxylic acid results in a blue shift in the emission spectrum. lew.ro This highlights the influence of the electronic nature of the substituent at this position on the energy levels of the molecule. The carboxyl group, being electron-withdrawing, can alter the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission wavelengths.

Furthermore, the presence of the carboxylic acid moiety can lead to specific intermolecular interactions, such as the formation of hydrogen-bonded dimers. lew.ro This supramolecular organization can influence the solid-state packing of the molecules, which has implications for their photophysical properties in the condensed phase, including the potential for aggregation-induced emission or quenching. The steric hindrance introduced by substituents can also alter the conformation of the phenothiazine ring, moving from a nearly planar to a more pronounced butterfly geometry, which impacts the electronic conjugation and, consequently, the photophysical behavior. lew.ro

From an electrochemical standpoint, the structure of phenothiazine derivatives dictates their redox potentials. As discussed previously, the nature of the substituent at the 3-position and the group attached to the nitrogen at the 10-position significantly modulate the ease of oxidation of the phenothiazine core. A direct correlation can be observed between the electron-donating or electron-withdrawing nature of the substituents and the measured oxidation potentials. ubbcluj.ro

For example, in a series of 3-aryl-10-hexyl-10H-phenothiazines, replacing the phenyl group with a p-anisyl group (an electron-donating substituent) lowers the first oxidation potential from 486 mV to 421 mV. ubbcluj.ro Conversely, introducing a p-formylphenyl group (an electron-withdrawing substituent) increases the oxidation potential to 551 mV. ubbcluj.ro This demonstrates a clear structure-property relationship where the electrochemical behavior can be predictably tuned.

Applications of 10h Phenothiazine 3 Carboxylic Acid in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly of 10H-Phenothiazine-3-carboxylic Acid

The unique structural characteristics of 10H-Phenothiazine-3-carboxylic acid, which combine a redox-active, non-planar phenothiazine (B1677639) core with a versatile carboxylic acid functional group, make it a compelling building block in the field of supramolecular chemistry. Its ability to engage in specific non-covalent interactions drives the formation of ordered, higher-level structures with emergent properties.

Hydrogen Bonding-Driven Dimerization and Supramolecular Architectures

The carboxylic acid moiety is a primary driver for the self-assembly of 10H-Phenothiazine-3-carboxylic acid. Carboxylic acids are well-known to form highly stable cyclic dimers in both the gas phase and in nonpolar or aqueous solutions through strong, directional hydrogen bonds. nih.gov In the case of 10H-Phenothiazine-3-carboxylic acid, two molecules can associate via a pair of O–H···O=C hydrogen bonds, creating a robust, centrosymmetric dimeric supramolecular synthon.

Functionalization for Supramolecular Assemblies

The 10H-Phenothiazine-3-carboxylic acid structure is a versatile scaffold that can be readily modified to program and direct supramolecular self-assembly. The primary sites for functionalization are the nitrogen atom at the N-10 position and the aromatic carbons, particularly at the C-3 and C-7 positions. researchgate.net The presence of the carboxylic acid at the C-3 position is itself a key functional handle. It can be converted into esters, amides, or other derivatives to introduce new recognition sites and alter the geometry and stability of the resulting assemblies. researchgate.net

For instance, converting the carboxylic acid to an amide introduces additional N-H donors and C=O acceptors, enabling the formation of extended hydrogen-bonded tapes or sheets. By strategically attaching other molecular units—such as chiral moieties, polymers, or other chromophores—to the phenothiazine backbone, researchers can construct complex systems with tailored functions, including chiral recognition and circularly polarized luminescence. researchgate.net

Metal-Organic Cages and Coordination Polymers

The deprotonated form of 10H-Phenothiazine-3-carboxylic acid, the carboxylate, is an excellent ligand for coordinating with metal ions. This functionality allows it to act as a multitopic linker in the construction of sophisticated metal-organic materials, including discrete metal-organic cages (MOCs) and extended coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netmdpi.com

Carboxylate linkers are widely used in the assembly of CPs and MOFs due to their versatile coordination modes. mdpi.comnih.gov The carboxylate group can bind to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The bridging mode is particularly crucial for building robust, extended networks. Depending on the metal ion's coordination geometry and the stoichiometry, the carboxylate can bridge two, three, four, or even more metal centers, leading to the formation of diverse architectures ranging from 1D chains to 3D frameworks. nih.gov Research has demonstrated the successful use of phenothiazine derivatives in creating MOFs with metals like zinc (Zn) and cadmium (Cd). researchgate.net

Furthermore, the integration of the photocatalytically active phenothiazine unit into the rigid, well-defined structure of a porous coordination cage has been shown to enhance catalyst stability and efficiency by preventing aggregation-induced quenching that can limit the performance of small-molecule photocatalysts. researchgate.net

Table 1: Selected Coordination Modes of Carboxylate Groups in Zinc(II) Coordination Polymers This interactive table summarizes common ways carboxylate linkers connect metal ions, based on established research.

| Coordination Mode | Description | Number of Zn(II) Ions Bridged |

|---|---|---|

| Syn-Syn Bridging | The carboxylate group bridges two metal centers with both oxygen atoms coordinating in a syn-periplanar fashion relative to the R-C bond. | 2 |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring. | 1 |

| Trinuclear Bridging | The carboxylate group bridges a triangular cluster of three metal ions. | 3 |

| Tetranuclear Bridging | The carboxylate group coordinates to four metal centers, often seen in paddlewheel-type secondary building units. | 4 |

Data sourced from principles described in nih.gov.

Catalytic Applications

The inherent redox properties of the phenothiazine core, combined with the functional versatility of the carboxylic acid group, position 10H-Phenothiazine-3-carboxylic acid and its derivatives as promising candidates in catalysis.

Photoredox Catalysis and Organocatalysis

Phenothiazines are strong electron donors and can be excited by visible light to a long-lived triplet state, making them effective organic photoredox catalysts. researchgate.netdiva-portal.org Derivatives such as 10-phenyl-10H-phenothiazine have been successfully employed as photocatalysts in a variety of organic transformations, including dehalogenations and pinacol (B44631) coupling reactions, with moderate to high yields. diva-portal.org The core structure of 10H-Phenothiazine-3-carboxylic acid shares this photocatalytic potential.

Moreover, the carboxylic acid group itself can participate directly in catalytic cycles. In some photoredox reactions, carboxylic acids serve as precursors to radicals via photo-induced decarboxylation. nih.gov This strategy has been used to generate tertiary radicals from 3-aryl-3-carboxylic acids for subsequent C-C bond formation. nih.gov The phenothiazine scaffold can also be functionalized with other catalytically active groups, such as proline, to create novel chiral organocatalysts that combine the photocatalytic nature of phenothiazine with the stereocontrolling ability of the organocatalytic moiety. diva-portal.org

Mechanistic Investigations of Catalytic Cycles

The catalytic action of phenothiazine-based photocatalysts typically proceeds through a single-electron transfer (SET) mechanism. A general photoredox cycle can be described as follows:

Photoexcitation: The phenothiazine catalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

Electron Transfer: The excited catalyst PC* can then engage in either an oxidative or reductive quenching pathway.

Oxidative Quenching: PC* donates an electron to a suitable substrate (an electron acceptor), generating a radical cation of the catalyst (PC•+) and a radical anion of the substrate.

Reductive Quenching: PC* accepts an electron from a substrate (an electron donor), forming a radical anion of the catalyst (PC•−) and a radical cation of the substrate.

Substrate Reaction: The resulting radical ion of the substrate undergoes the desired chemical transformation (e.g., bond cleavage, addition, or cyclization).

Catalyst Regeneration: The catalyst is returned to its ground state through a final electron transfer step, closing the catalytic cycle. researchgate.netresearchgate.net

Mechanistic studies, including kinetic analysis and emission quenching experiments, are crucial for distinguishing between oxidative and reductive quenching pathways and for optimizing reaction conditions. researchgate.net In catalytic systems where the carboxylic acid group itself is the reactive site, such as in decarboxylative alkylations, the mechanism involves the formation of a carboxyl radical intermediate, which rapidly loses CO₂ to generate an alkyl or aryl radical that can be trapped by another reagent. nih.gov The efficiency of these catalytic cycles often depends on the redox potentials of the catalyst and substrates, as well as the stability of the radical intermediates formed. nih.gov

Table 2: Catalytic Applications of Phenothiazine Derivatives This interactive table highlights key catalytic transformations enabled by the phenothiazine scaffold.